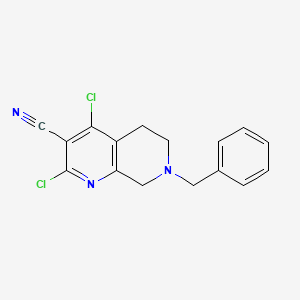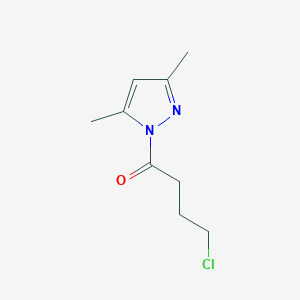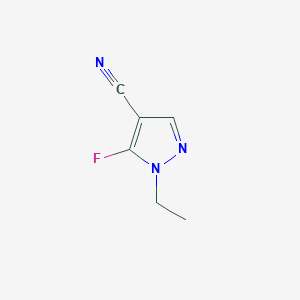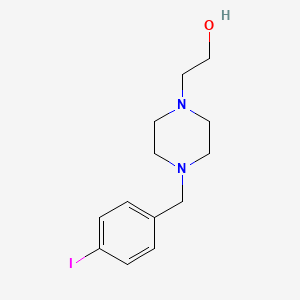
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H19IN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodo group, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol group.
Reduction: Benzyl derivatives with the iodo group removed.
科学的研究の応用
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .
類似化合物との比較
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: Similar structure but with a benzhydryl group instead of an iodobenzyl group.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Contains an aminoethyl group instead of an iodobenzyl group.
4-(4-Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol: Features a dibenzo[b,f][1,4]thiazepin group instead of an iodobenzyl group
Uniqueness
The presence of the iodobenzyl group in 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol imparts unique properties, such as enhanced binding affinity to certain molecular targets and increased reactivity in substitution reactions. These characteristics make it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H19IN2O |
|---|---|
分子量 |
346.21 g/mol |
IUPAC名 |
2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
InChIキー |
CKYAKOIPISZBMW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


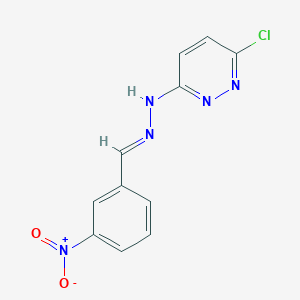
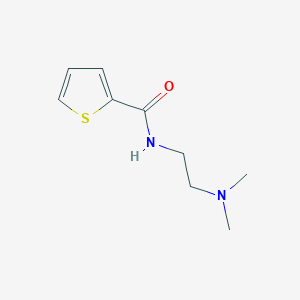
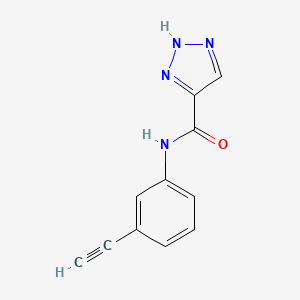
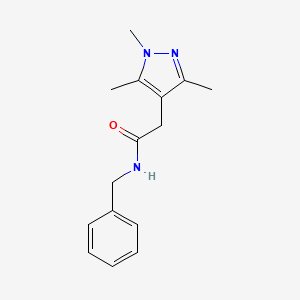
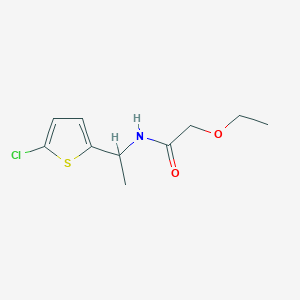

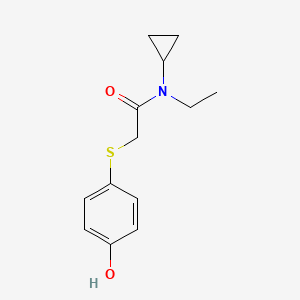
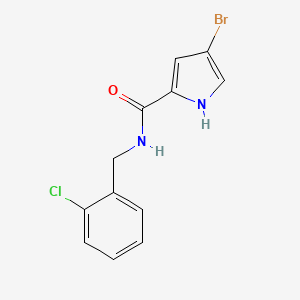
![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)
